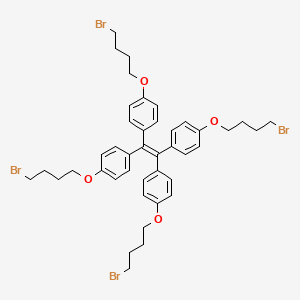

![molecular formula C8H10N4O2 B3090061 [4-(Carbamoylamino)phenyl]urea CAS No. 1205-90-9](/img/structure/B3090061.png)

[4-(Carbamoylamino)phenyl]urea

Descripción general

Descripción

“[4-(Carbamoylamino)phenyl]urea” is a chemical compound that falls under the category of urea derivatives . It is a compound of interest in the field of organic chemistry .

Synthesis Analysis

The synthesis of “this compound” and similar compounds typically involves carbamoylation, a process that forms carbamates . This process can be achieved through a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Molecular Structure Analysis

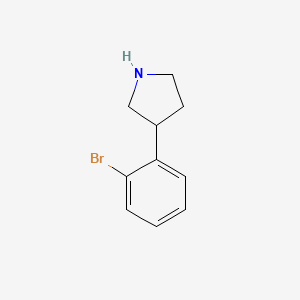

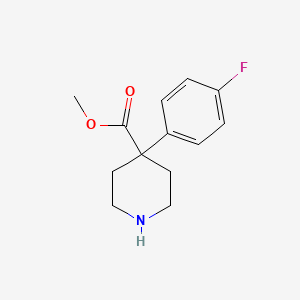

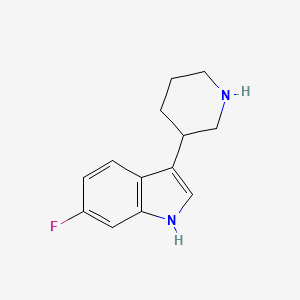

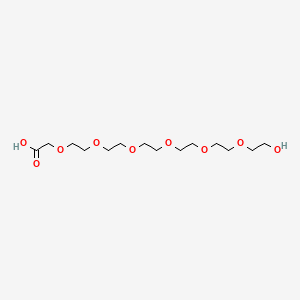

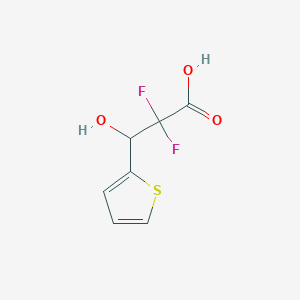

The molecular structure of “this compound” consists of 30 bonds in total. These include 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 urea (-thio) derivatives .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically carbamoylation reactions . These reactions involve the formation of carbamates from alcohols and urea . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Aplicaciones Científicas De Investigación

Plant Regeneration and Auxin Activity

4-Phenylbutyric acid (4PBA), a compound related to [4-(Carbamoylamino)phenyl]urea, has been studied for its role in plant regeneration. It promotes this process by mimicking the effect of exogenous auxin in Arabidopsis. Specifically, 4PBA enhances callus formation and subsequent shoot regeneration, demonstrating potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).

Synthesis of Carbamates and Ureas

Phenyl 4,5-dichloro-6-oxopyridazine-1(61H)-carboxylate, another related compound, has been utilized for the selective synthesis of carbamates, symmetric ureas, and unsymmetrical ureas. This process is notable for its mild, economic, and convenient approach, highlighting the relevance of these compounds in synthetic chemistry (Lee et al., 2009).

Cytokinin Activity in Plants

N-phenyl-N′-(4-pyridyl)urea derivatives, related to this compound, have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. This research provides insights into the potential use of these compounds in plant growth and development (Takahashi et al., 1978).

Urea Derivatives and Anticancer Activity

Research on N-(Phenylcarbamoyl)Benzamide has demonstrated its potential as an anticancer agent. These urea derivatives show promising results in inhibiting HeLa cell lines, suggesting their application in the development of new anticancer drugs (Purwanto et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Urea derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .

Biochemical Pathways

Urea derivatives can influence a variety of biochemical processes, depending on their specific targets .

Propiedades

IUPAC Name |

[4-(carbamoylamino)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRNGQDPBFKLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)

![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)